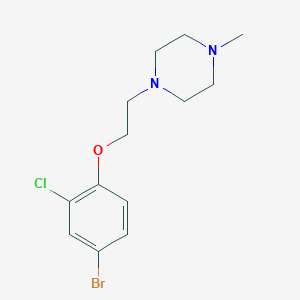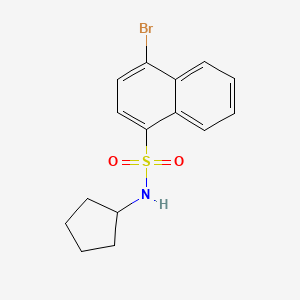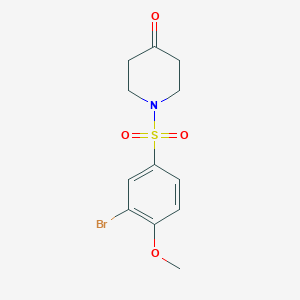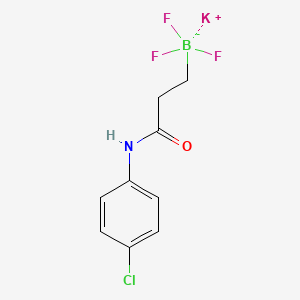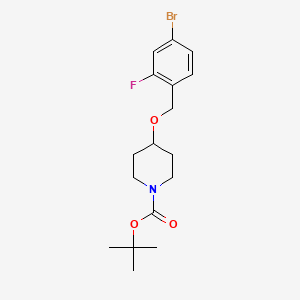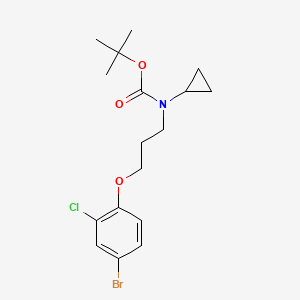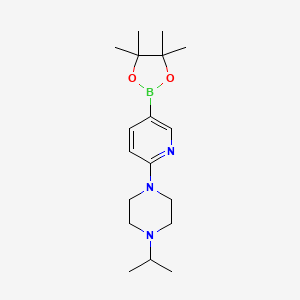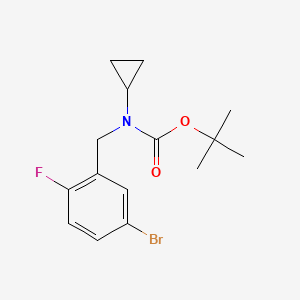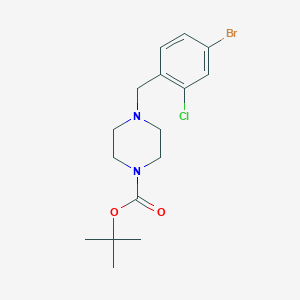![molecular formula C18H25BrClNO3 B1408201 tert-Butyl-7-brom-3,4-dihydro-1'H-spiro[chromen-2,4'-piperidin]-1'-carboxylat-Hydrochlorid CAS No. 1986846-23-4](/img/structure/B1408201.png)
tert-Butyl-7-brom-3,4-dihydro-1'H-spiro[chromen-2,4'-piperidin]-1'-carboxylat-Hydrochlorid
Übersicht
Beschreibung
tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spiro linkage which can impart unique biological activities.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination is typically carried out using bromine or a brominating agent under controlled conditions.
Spiro linkage formation: This step involves the formation of the spiro linkage between the chromene and piperidine rings, often through a cyclization reaction.
tert-Butyl ester formation: The tert-butyl group is introduced through esterification.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically using hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Esterification and hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters.
Common reagents used in these reactions include bromine, nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro compounds with different substituents or ring structures. For example:
Spiro[chromene-2,4’-piperidine] derivatives: These compounds have variations in the substituents on the chromene or piperidine rings.
Spirooxindoles: Another class of spiro compounds with a different core structure but similar spiro linkage.
The uniqueness of tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride lies in its specific combination of functional groups and the presence of the bromine atom, which can impart distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
tert-butyl 7-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3.ClH/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)22-18;/h4-5,12H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVUKJWZRXJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)Br)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


